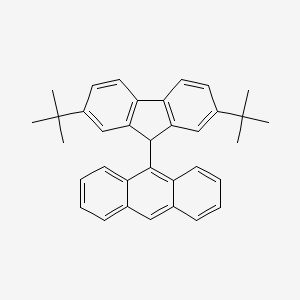
9-(2,7-Di-tert-butyl-9H-fluoren-9-yl)anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(2,7-Di-tert-butyl-9H-fluoren-9-yl)anthracene is a complex organic compound that belongs to the class of fluorenyl derivatives. This compound is characterized by the presence of two tert-butyl groups attached to the fluorene moiety, which is further connected to an anthracene unit. The unique structure of this compound imparts specific chemical and physical properties, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,7-Di-tert-butyl-9H-fluoren-9-yl)anthracene typically involves the following steps:
Preparation of 2,7-Di-tert-butylfluorene: This intermediate is synthesized by reacting fluorene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of 2,7-Di-tert-butyl-9-fluorenylmethanol: The intermediate 2,7-Di-tert-butylfluorene is then reacted with formaldehyde and a reducing agent to form 2,7-Di-tert-butyl-9-fluorenylmethanol.
Coupling with Anthracene: Finally, the 2,7-Di-tert-butyl-9-fluorenylmethanol is coupled with anthracene under specific reaction conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
9-(2,7-Di-tert-butyl-9H-fluoren-9-yl)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the anthracene or fluorene moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenyl alcohols .
Applications De Recherche Scientifique
9-(2,7-Di-tert-butyl-9H-fluoren-9-yl)anthracene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mécanisme D'action
The mechanism of action of 9-(2,7-Di-tert-butyl-9H-fluoren-9-yl)anthracene involves its interaction with specific molecular targets and pathways:
Fluorescence: The compound exhibits strong fluorescence properties, making it useful in imaging applications.
Anticancer Activity: It may inhibit cancer cell proliferation by interfering with cellular signaling pathways and inducing apoptosis.
Antimicrobial Activity: The compound can disrupt microbial cell membranes, leading to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,7-Di-tert-butyl-9H-fluoren-9-yl)phosphonic acid: Similar in structure but contains a phosphonic acid group instead of an anthracene unit.
2,7-Di-tert-butyl-9-fluorenylmethanol: Contains a hydroxyl group instead of an anthracene unit.
2,7-Di-tert-butyl-9H-fluorene-9-one: Contains a ketone group instead of an anthracene unit.
Uniqueness
The uniqueness of 9-(2,7-Di-tert-butyl-9H-fluoren-9-yl)anthracene lies in its combination of the fluorenyl and anthracene moieties, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring strong fluorescence and specific reactivity.
Propriétés
Formule moléculaire |
C35H34 |
|---|---|
Poids moléculaire |
454.6 g/mol |
Nom IUPAC |
9-(2,7-ditert-butyl-9H-fluoren-9-yl)anthracene |
InChI |
InChI=1S/C35H34/c1-34(2,3)24-15-17-28-29-18-16-25(35(4,5)6)21-31(29)33(30(28)20-24)32-26-13-9-7-11-22(26)19-23-12-8-10-14-27(23)32/h7-21,33H,1-6H3 |
Clé InChI |
ZQEWXVRPCXYFIA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC2=C(C=C1)C3=C(C2C4=C5C=CC=CC5=CC6=CC=CC=C64)C=C(C=C3)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



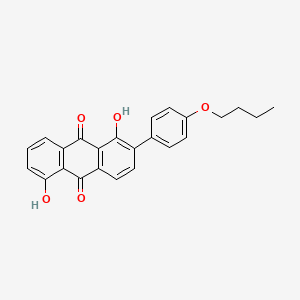
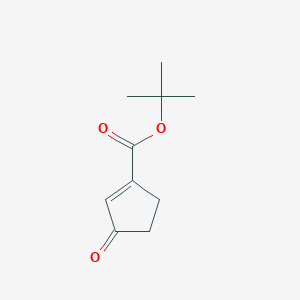

![2-(Difluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B13139758.png)
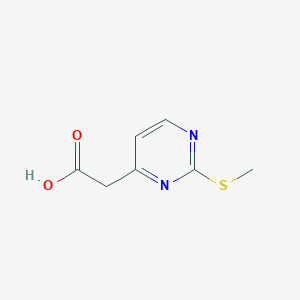
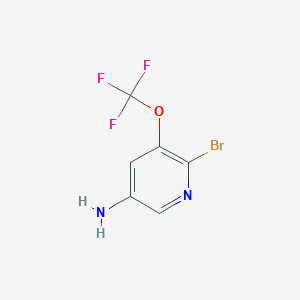
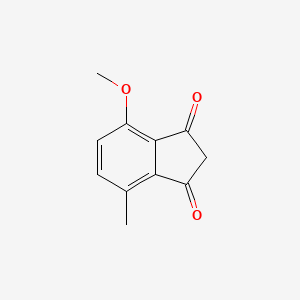
![6-Chloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13139776.png)
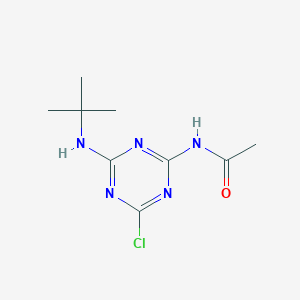

![Benzoicacid,4-[(1Z)-3-hydroxy-1-propen-1-yl]-,methylester](/img/structure/B13139790.png)
![Cyanamide, thieno[3,2-b]thiophene-2,5-diylidenebis-](/img/structure/B13139791.png)

